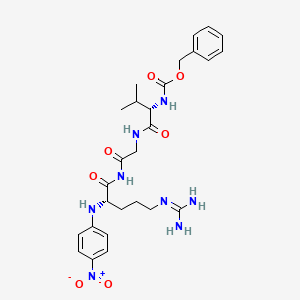

Cbz-val-gly-arg-p-NA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate, also known as Benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate, is a useful research compound. Its molecular formula is C27H36N8O7 and its molecular weight is 584.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

プロテアーゼ基質

“Cbz-val-gly-arg-p-NA”は、プロテアーゼアッセイで一般的に使用される合成基質です。構造を詳しく見てみましょう。

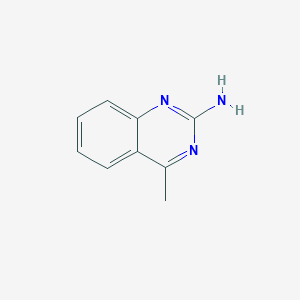

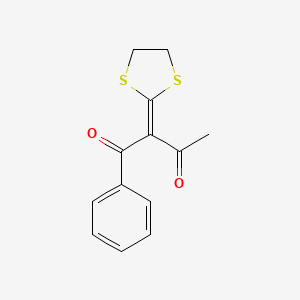

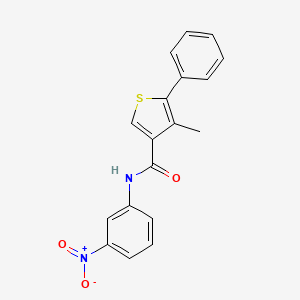

アッセイの原理は、プロテアーゼがp-NAと隣接するアミノ酸残基を結ぶアミド結合を加水分解することです。 切断されると、p-NAが遊離し、405 nmで特異的な吸収を示します {svg_1}。研究者はこの基質を使用して、プロテアーゼの活性と特異性を研究します。

トリプシンとキモトリプシンの基質

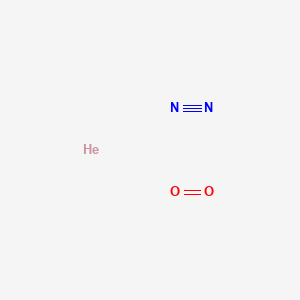

- トリプシン: “this compound”は、セリンプロテアーゼであるトリプシンの基質です。トリプシンは、アルギニン(Arg)とリシン(Lys)残基の後のペプチド結合を切断します。 トリプシンの合成基質は、Tosyl-Gly-Pro-Arg-pNAです {svg_2}.

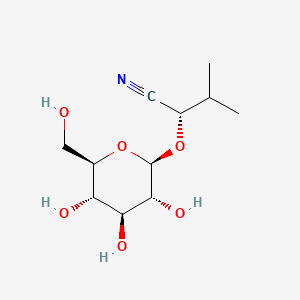

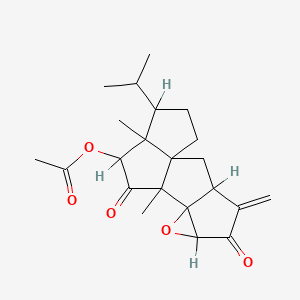

- キモトリプシン: キモトリプシンは、別のセリンプロテアーゼであり、芳香族アミノ酸(例:フェニルアラニン、チロシン、トリプトファン)の後のペプチド結合を切断します。 キモトリプシンの合成基質は、Suc-Ala-Ala-Pro-Phe-pNAです {svg_3}.

好中球エラスターゼ基質

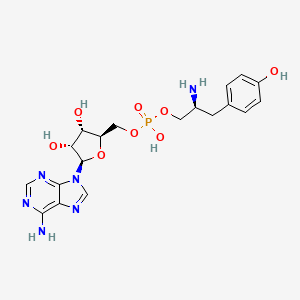

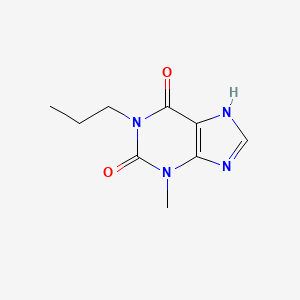

- 好中球エラスターゼ: このプロテアーゼは、炎症と免疫応答に関与しています。 “this compound”は、好中球エラスターゼの基質でもあります。 好中球エラスターゼの合成基質は、MeO-Suc-Ala-Ala-Pro-Val-AMCです {svg_4}.

工業的用途

同様の基質特異性を持つ微生物プロテアーゼは、さまざまな産業で用途を見出しています。

今後のトレンド

微生物プロテアーゼに関する研究は進化を続けています。今後のトレンドには、次のようなものがあります。

作用機序

Target of Action

The primary target of Cbz-val-gly-arg-p-NA is Trypsin-Like Proteases (TLPs) . TLPs are a group of enzymes that play widespread and diverse roles in a host of physiological and pathological processes, including clot dissolution, extracellular matrix remodeling, infection, angiogenesis, wound healing, and tumor invasion/metastasis .

Mode of Action

This compound acts as a potent, irreversible inhibitor of trypsin and TLPs . It contains an N-alkyl glycine analogue of arginine, bearing differing electrophilic leaving groups (carbamate and triazole urea), which allows it to bind to the active site of these enzymes and inhibit their function .

Biochemical Pathways

The inhibition of TLPs by this compound affects various biochemical pathways. For instance, TLPs are involved in the coagulation cascade and complement system . By inhibiting these enzymes, this compound can potentially affect these pathways and their downstream effects.

Result of Action

The inhibition of TLPs by this compound can lead to a decrease in the physiological and pathological processes that these enzymes are involved in . For example, it could potentially reduce clot dissolution, extracellular matrix remodeling, and tumor invasion/metastasis .

特性

IUPAC Name |

benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N8O7/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-24(37)21(9-6-14-30-26(28)29)32-19-10-12-20(13-11-19)35(40)41/h3-5,7-8,10-13,17,21,23,32H,6,9,14-16H2,1-2H3,(H,31,38)(H,34,39)(H4,28,29,30)(H,33,36,37)/t21-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAMHXAMINMQBZ-GMAHTHKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N8O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60999688 |

Source

|

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)-3-methylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60999688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78333-16-1 |

Source

|

| Record name | Carbobenzoxyvalyl-glycyl-arginine-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078333161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)-3-methylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60999688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine](/img/structure/B1207522.png)

![(2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1207528.png)